N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and imidazo[1,2-b]pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazo[1,2-b]pyrazole core can produce dihydro derivatives .
Scientific Research Applications
N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares the furan ring and has similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties and structural similarities.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings and is used in organic electronics.
Uniqueness
N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(23(8-15-29-16-9-23)18-5-2-1-3-6-18)24-10-11-26-12-13-27-21(26)17-19(25-27)20-7-4-14-30-20/h1-7,12-14,17H,8-11,15-16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLIUWRUVPPZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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